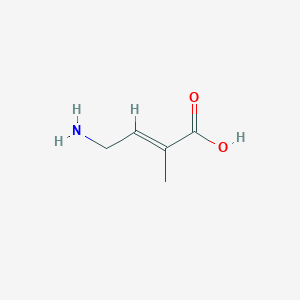

4-Amino-2-methylbut-2-enoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H9NO2 |

|---|---|

Molecular Weight |

115.13 g/mol |

IUPAC Name |

(E)-4-amino-2-methylbut-2-enoic acid |

InChI |

InChI=1S/C5H9NO2/c1-4(2-3-6)5(7)8/h2H,3,6H2,1H3,(H,7,8)/b4-2+ |

InChI Key |

TVVRNFOZHWBSAV-DUXPYHPUSA-N |

Isomeric SMILES |

C/C(=C\CN)/C(=O)O |

Canonical SMILES |

CC(=CCN)C(=O)O |

Synonyms |

2-MeTACA 4-Amino-2-methylbut-2-enoic acid trans-4-Amino-2-methylbut-2-enoic acid |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 4-Amino-2-methylbut-2-enoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-Amino-2-methylbut-2-enoic acid, a molecule of interest in various research and development domains. The synthesis involves a multi-step process commencing from commercially available starting materials. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy

The synthesis of (E)-4-Amino-2-methylbut-2-enoic acid can be achieved through a three-step process. The overall strategy involves the initial bromination of a commercially available ester, followed by the introduction of a protected amino group via phthalimide substitution, and concluding with the deprotection of the amino group and hydrolysis of the ester to yield the final product.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-bromo-2-methylbut-2-enoate

This initial step involves the allylic bromination of ethyl 2-methylcrotonate.

Methodology:

To a solution of ethyl 2-methylcrotonate in a suitable solvent such as carbon tetrachloride, N-bromosuccinimide (NBS) is added. The reaction is initiated using a radical initiator, for example, benzoyl peroxide or AIBN, and is typically carried out under reflux. The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified, commonly by vacuum distillation, to yield ethyl 4-bromo-2-methylbut-2-enoate.

Step 2: Synthesis of Ethyl 2-methyl-4-phthalimidobut-2-enoate

The second step introduces a protected nitrogen functionality through a nucleophilic substitution reaction.

Methodology:

Potassium phthalimide is reacted with ethyl 4-bromo-2-methylbut-2-enoate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the displacement of the bromide ion by the phthalimide anion. The reaction is monitored for the consumption of the starting materials. After the reaction is complete, the mixture is cooled and poured into water to precipitate the product. The solid is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.

Step 3: Synthesis of (E)-4-Amino-2-methylbut-2-enoic acid

The final step involves the deprotection of the phthalimide group and hydrolysis of the ester to afford the target amino acid.

Methodology:

The phthalimide-protected ester is subjected to acidic hydrolysis. This is typically achieved by refluxing the compound in a strong acid, such as concentrated hydrochloric acid. This one-pot reaction cleaves both the phthalimide protecting group and hydrolyzes the ethyl ester to the carboxylic acid. The reaction progress is monitored until the starting material is no longer detectable. Upon completion, the reaction mixture is cooled, leading to the precipitation of phthalic acid, which is removed by filtration. The filtrate, containing the desired amino acid hydrochloride salt, is then concentrated. The free amino acid can be obtained by adjusting the pH of the aqueous solution to the isoelectric point, causing the product to precipitate. The final product is collected by filtration, washed with cold water, and dried.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reactants and Conditions for the Synthesis of this compound

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) |

| 1 | Ethyl 2-methylcrotonate | N-Bromosuccinimide, AIBN | CCl₄ | Reflux | 4-6 |

| 2 | Ethyl 4-bromo-2-methylbut-2-enoate | Potassium phthalimide | DMF | 80-100 | 2-4 |

| 3 | Ethyl 2-methyl-4-phthalimidobut-2-enoate | Concentrated HCl | Water | Reflux | 8-12 |

Table 2: Product Characterization

| Step | Product | Form | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 1 | Ethyl 4-bromo-2-methylbut-2-enoate | Colorless to pale yellow liquid | 209.06 | N/A |

| 2 | Ethyl 2-methyl-4-phthalimidobut-2-enoate | White to off-white solid | 273.28 | ~105-110 |

| 3 | (E)-4-Amino-2-methylbut-2-enoic acid | White crystalline solid | 115.13 | >200 (decomposes) |

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthetic process.

Caption: Synthetic workflow for this compound.

A Technical Guide to the Mechanism of Action of 4-Amino-2-methylbut-2-enoic Acid and its Analogs as GABA Transaminase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of 4-Amino-2-methylbut-2-enoic acid and its structurally related analogs. The primary focus of this document is their interaction with the enzyme γ-aminobutyric acid aminotransferase (GABA-T), a key target in the regulation of neurotransmitter levels in the central nervous system.

Core Mechanism of Action: Inhibition of GABA Transaminase

This compound and its derivatives function as inhibitors of γ-aminobutyric acid aminotransferase (GABA-T), an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1][2][3] By inhibiting GABA-T, these compounds effectively increase the concentration of GABA in the brain, a mechanism that is of significant interest for the treatment of neurological disorders such as epilepsy.[3][4] The primary mode of inhibition for this class of compounds is competitive and reversible, although some fluorinated analogs have been shown to act as mechanism-based inactivators.[1][2][5]

The enzymatic reaction catalyzed by GABA-T involves the conversion of GABA and α-ketoglutarate into succinic semialdehyde and glutamate, utilizing a pyridoxal phosphate (PLP) cofactor.[1][5] The inhibitors in this class are structurally similar to GABA, allowing them to bind to the active site of the enzyme.

Quantitative Data on Inhibitor Potency

The inhibitory potency of this compound analogs has been quantified through the determination of their inhibition constants (Ki) and inactivation parameters. Below is a summary of the available quantitative data for key compounds in this class.

| Compound | Target Enzyme | Inhibition Type | Quantitative Data |

| Hydroxy-substituted analog of 4-amino-2-(substituted methyl)-2-butenoic acid | GABA-T | Competitive, Reversible | K_i = 5 µM[1] |

| (Z)-4-amino-2-fluorobut-2-enoic acid | Pig Brain GABA-T | Mechanism-based Inactivator | ~750 inactivator molecules consumed per enzyme inactivation[2][5] |

| 708 ± 79 fluoride ions released per inactivation[2][5] | |||

| 737 ± 15 transamination events per inactivation[2][5] | |||

| γ-vinyl GABA | GABA-T | Competitive, Reversible | K_i = 26 ± 3 mM[1] |

| Taurine | GABA-T | Competitive, Reversible | K_i = 68 ± 7 mM[1] |

Signaling Pathway

The signaling pathway affected by this compound and its analogs is the GABAergic system. By inhibiting GABA-T, these compounds prevent the degradation of GABA, leading to its accumulation in the synapse. This enhances the inhibitory signaling mediated by GABA receptors (GABA_A and GABA_B), which can result in a dampening of neuronal excitability.

Figure 1. The effect of this compound on the GABAergic signaling pathway.

Experimental Protocols

GABA Transaminase Activity Assay

A common method to determine GABA-T activity is a coupled-enzyme assay.

Principle: This assay measures the production of glutamate by GABA-T. The glutamate is then oxidized by glutamate dehydrogenase, which reduces NAD+ to NADH. The increase in NADH is monitored spectrophotometrically at 340 nm.

Materials:

-

GABA-T enzyme preparation (e.g., purified from pig brain or recombinant)

-

GABA solution

-

α-ketoglutarate solution

-

NAD+ solution

-

Glutamate dehydrogenase solution

-

Potassium pyrophosphate buffer (pH 8.5)

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

96-well microplate (for high-throughput screening)

Procedure:

-

Prepare a reaction mixture containing potassium pyrophosphate buffer, NAD+, α-ketoglutarate, and glutamate dehydrogenase.

-

Add the GABA-T enzyme preparation to the reaction mixture.

-

To initiate the reaction, add the GABA solution.

-

Immediately monitor the increase in absorbance at 340 nm over time. The rate of increase is proportional to the GABA-T activity.

-

For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding GABA.

Figure 2. Experimental workflow for the GABA-T activity and inhibition assay.

Fluoride Release Assay for Mechanism-Based Inactivators

For fluorinated analogs that act as mechanism-based inactivators, measuring the release of fluoride ions is crucial to understanding the inactivation mechanism.

Principle: This assay uses a fluoride ion-selective electrode (ISE) to measure the concentration of free fluoride ions released into the solution as a result of the enzymatic reaction.

Materials:

-

Fluoride ion-selective electrode (ISE)

-

Reference electrode

-

pH/ion meter

-

Total Ionic Strength Adjustment Buffer (TISAB)

-

Fluoride standard solutions

-

GABA-T enzyme preparation

-

Fluorinated inhibitor solution

-

α-ketoglutarate solution

-

Potassium pyrophosphate buffer (pH 8.5)

Procedure:

-

Calibrate the fluoride ISE with a series of known fluoride standard solutions diluted in TISAB.

-

Prepare a reaction mixture containing the GABA-T enzyme, the fluorinated inhibitor, and α-ketoglutarate in the potassium pyrophosphate buffer.

-

Incubate the reaction mixture at a constant temperature.

-

At various time points, take aliquots of the reaction mixture and mix them with TISAB.

-

Measure the potential (in mV) of the samples using the fluoride ISE.

-

Convert the mV readings to fluoride concentration using the calibration curve.

-

The amount of fluoride released per mole of enzyme can then be calculated.

Logical Relationships in Mechanism Determination

The elucidation of the mechanism of action of these inhibitors relies on the integration of data from multiple experimental approaches. The logical flow of this determination is outlined below.

Figure 3. Logical flow for determining the mechanism of action.

This guide provides a comprehensive overview of the mechanism of action of this compound and its analogs as inhibitors of GABA-T. The presented data and experimental protocols offer a solid foundation for researchers and drug development professionals working in the field of neuroscience and medicinal chemistry.

References

- 1. Kinetic studies on the inhibition of GABA-T by gamma-vinyl GABA and taurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Amino-2-(substituted methyl)-2-butenoic acids: substrates and potent inhibitors of gamma-aminobutyric acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 4-Amino-2-methylbut-2-enoic Acid Derivatives and Analogs for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 4-amino-2-methylbut-2-enoic acid derivatives and their analogs, focusing on their synthesis, pharmacological activity, and potential as therapeutic agents. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

This compound and its derivatives are a class of compounds that have garnered interest in neuroscience and pharmacology due to their structural similarity to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. By modifying the backbone of GABA, researchers have developed a range of analogs with selective and potent activities at various GABA receptor subtypes, including GABAA, GABAB, and GABAC (now classified as GABAA-ρ) receptors. These compounds serve as valuable pharmacological tools to dissect the roles of different GABA receptor subtypes and as potential leads for the development of novel therapeutics for neurological and psychiatric disorders.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common strategy involves the modification of a protected 4-aminobutanoate precursor.

One approach for the synthesis of 4-amino-2-(substituted methyl)-2-butenoic acids starts with a Cbz-protected tert-butyl 4-aminobutanoate. This method involves successive substitutions at the α-carbon. The process includes the introduction of a phenylseleno and a hydroxymethyl group, followed by the elimination of the selenoxide. This elimination step has been observed to be stereoselective, yielding the desired E isomer as the sole product. Halide substitution at the hydroxymethyl group can then be performed to afford the final compounds in good yields. [cite: ]

Another strategy for creating substituted butenoic acid derivatives involves the reaction of maleic anhydride with primary amines to form (Z)-4-oxo-4-(arylamino)but-2-enoic acids. Additionally, microwave-assisted aldol condensation between methyl ketone derivatives and glyoxylic acid provides an efficient route to 4-oxo-2-butenoic acids.

Pharmacological Activity at GABA Receptors

The pharmacological profile of this compound derivatives is largely defined by their interactions with GABA receptors. The substitution pattern on the butenoic acid backbone significantly influences their potency and selectivity.

Quantitative Pharmacological Data

The following tables summarize the reported pharmacological activities of various this compound analogs and other relevant GABA receptor ligands.

Table 1: Activity of GABA Receptor Agonists and Partial Agonists at Rat ρ3 GABAC Receptors

| Compound | EC50 (μM) |

| Muscimol | 1.9 ± 0.1 |

| (+)-trans-3-Aminocyclopentanecarboxylic acid ((+)-TACP) | 2.7 ± 0.9 |

| trans-4-Aminocrotonic acid (TACA) | 3.8 ± 0.3 |

| GABA | 4.0 ± 0.3 |

| Thiomuscimol | 24.8 ± 2.6 |

| (±)-cis-2-Aminomethylcyclopropanecarboxylic acid ((±)-CAMP) | 52.6 ± 8.7 |

| cis-4-Aminocrotonic acid (CACA) | 139.4 ± 5.2 |

Table 2: Activity of GABA Receptor Antagonists at Rat ρ3 GABAC Receptors

| Compound | KB (μM) |

| (±)-trans-2-Aminomethylcyclopropanecarboxylic acid ((±)-TAMP) | 4.8 ± 1.8 |

| (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA) | 4.8 ± 0.8 |

| (Piperidin-4-yl)methylphosphinic acid (P4MPA) | 10.2 ± 2.3 |

| 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP) | 10.2 ± 0.3 |

| Imidazole-4-acetic acid (I4AA) | 12.6 ± 2.7 |

| 3-Aminopropylphosphonic acid (3-APA) | 35.8 ± 13.5 |

Table 3: Activity of trans-4-Amino-2-methylbut-2-enoic Acid (2-MeTACA) and Related Compounds

| Compound | Receptor Subtype | Activity | Concentration/Value |

| trans-4-Amino-2-methylbut-2-enoic acid (2-MeTACA) | rat ρ3 GABAC | Inactive (agonist or antagonist) | No effect at 300 μM |

| trans-4-Amino-2-methylbut-2-enoic acid (2-MeTACA) | ρ1 and ρ2 GABAC | Active | - |

| 4-Amino-2-(hydroxymethyl)but-2-enoic acid | GABA-T | Competitive reversible inhibitor | Ki = 5 μM |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for GABA Receptor Agonists

This protocol describes the whole-cell patch-clamp recording technique to measure the activity of this compound derivatives on GABA receptors expressed in a cellular model (e.g., HEK293 cells or neurons).

Materials:

-

Cells: HEK293 cells stably expressing the GABA receptor subtype of interest or primary neurons.

-

External Solution (aCSF): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. The solution should be bubbled with 95% O2/5% CO2.

-

Internal Solution: Containing (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to 290 mOsm.

-

Patch Pipettes: Fabricated from borosilicate glass with a resistance of 3-8 MΩ.

-

Agonists and Antagonists: Stock solutions of the test compounds and known GABA receptor ligands (e.g., GABA, bicuculline, picrotoxin).

Procedure:

-

Cell Preparation: Plate cells on coverslips in a recording chamber mounted on an inverted microscope.

-

Pipette Filling: Fill the patch pipette with the internal solution.

-

Giga-seal Formation: Approach the cell with the patch pipette while applying positive pressure. Once the pipette touches the cell membrane, release the pressure to form a high-resistance seal (GΩ seal).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

-

Drug Application: Apply the test compounds and control ligands to the cell using a perfusion system.

-

Data Acquisition: Record the resulting currents using an amplifier and digitizer. Analyze the data to determine parameters such as EC50, IC50, and the kinetics of receptor activation and desensitization.

Signaling Pathways and Visualizations

Activation of GABA receptors by this compound derivatives and analogs triggers downstream signaling cascades that ultimately modulate neuronal excitability.

GABAA Receptor Signaling Pathway

Activation of ionotropic GABAA receptors in mature neurons typically leads to an influx of chloride ions, resulting in hyperpolarization of the cell membrane and inhibition of neuronal firing. However, in early developmental stages, GABAA receptor activation can be excitatory due to a higher intracellular chloride concentration, leading to chloride efflux and depolarization. This depolarization can activate voltage-gated calcium channels, leading to an increase in intracellular calcium and subsequent activation of protein kinase C (PKC).

Caption: GABAA Receptor Signaling Pathway.

GABAB and GABAC (GABAA-ρ) Receptor Signaling Pathways

Metabotropic GABAB receptors are G-protein coupled receptors that, upon activation, lead to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels. They also modulate ion channels, leading to the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. GABAC (GABAA-ρ) receptors, while being ionotropic, exhibit distinct pharmacology and kinetics from GABAA receptors. They are ligand-gated chloride channels that are insensitive to bicuculline and baclofen.

Caption: GABAB and GABAC Receptor Signaling Pathways.

Experimental Workflow for Compound Screening

The following diagram illustrates a typical workflow for the screening and characterization of novel this compound derivatives.

Caption: Drug Discovery Workflow.

Conclusion

This compound derivatives and their analogs represent a versatile class of compounds with significant potential for modulating the GABAergic system. Their diverse pharmacological profiles, arising from subtle structural modifications, make them invaluable tools for neuroscience research and promising starting points for the development of novel therapeutics. This guide provides a foundational understanding of their synthesis, pharmacology, and the experimental approaches used to characterize them, serving as a valuable resource for professionals in the field of drug discovery and development.

Spectroscopic Analysis of 4-Amino-2-methylbut-2-enoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Amino-2-methylbut-2-enoic acid. Due to the limited availability of published experimental spectra for this specific compound in readily accessible databases, this document focuses on outlining the standard methodologies and expected data presentation for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols provided are based on established techniques for the analysis of small organic molecules, particularly amino acid derivatives.

Data Presentation

Quantitative spectroscopic data should be organized for clarity and comparative analysis. The following tables provide a template for the presentation of NMR, IR, and Mass Spectrometry data for this compound.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Data not available | ||||

| Data not available | ||||

| Data not available | ||||

| Data not available |

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available |

Table 3: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data not available | ||

| Data not available | ||

| Data not available | ||

| Data not available | ||

| Data not available |

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Ion Assignment |

| Data not available | ||

| Data not available | ||

| Data not available |

Experimental Workflows and Logical Relationships

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Experimental Protocols

The following are detailed, generalized protocols for acquiring NMR, IR, and Mass Spec data for a small organic molecule such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

1. Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid obscuring signals from the analyte. For amino acids, D₂O is often a suitable choice.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. ¹H NMR Spectroscopy:

-

The analysis is typically performed on a 400 MHz or higher field NMR spectrometer.

-

Acquire a one-dimensional ¹H NMR spectrum. Key parameters include:

-

Number of scans: 16 to 64, depending on the sample concentration.

-

Relaxation delay (d1): 1-5 seconds to ensure full relaxation of protons.

-

Acquisition time: 2-4 seconds.

-

Pulse width: Calibrated 90° pulse.

-

-

The spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

3. ¹³C NMR Spectroscopy:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum on the same instrument.

-

Key parameters include:

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation delay (d1): 2 seconds.

-

Acquisition time: 1-2 seconds.

-

Pulse width: Calibrated 90° pulse.

-

-

The spectrum is referenced to the deuterated solvent signal.

4. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra and perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecular structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

1. Sample Preparation:

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

2. Data Acquisition:

-

Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) first, which is then automatically subtracted from the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

3. Data Analysis:

-

Identify the characteristic absorption bands (peaks) in the spectrum.

-

Correlate the wavenumbers of these bands to specific functional groups (e.g., O-H stretch of the carboxylic acid, N-H stretch of the amine, C=O stretch of the carboxylic acid, C=C stretch of the alkene, and C-N stretch). The region from 1500 to 400 cm⁻¹ is the "fingerprint region," which is unique for each molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

1. Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/methanol mixture. The solvent should be compatible with the chosen ionization technique.

2. Data Acquisition:

-

The analysis is typically performed using a mass spectrometer equipped with an Electrospray Ionization (ESI) source, which is suitable for polar molecules like amino acids.

-

The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The exact mass can be used to confirm the elemental composition.

-

Tandem mass spectrometry (MS/MS) can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to obtain fragment ions, which provide structural information.

3. Data Analysis:

-

Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of this compound (C₅H₉NO₂, Molecular Weight: 115.13 g/mol )[1].

-

Analyze the fragmentation pattern from the MS/MS spectrum to further confirm the structure by identifying characteristic neutral losses and fragment ions.

References

An In-depth Technical Guide on 4-Amino-2-methylbut-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-methylbut-2-enoic acid, also known as 2-MeTACA, is a synthetic unsaturated amino acid analogue. While its definitive crystal structure remains to be elucidated, its chemical properties, synthetic pathways, and biological interactions have been subject to scientific inquiry. This document provides a comprehensive overview of the current knowledge on this compound, with a focus on its chemical characteristics, detailed synthetic protocols, and its role as a pharmacological tool in the study of GABA receptors. All quantitative data are presented in structured tables, and key experimental and logical workflows are visualized using diagrams.

Chemical and Physical Properties

This compound is a small molecule with the chemical formula C5H9NO2.[1] Its structure features a butenoic acid backbone with an amino group at the 4-position and a methyl group at the 2-position. The presence of the double bond between the second and third carbon atoms results in (E) and (Z) isomers, with the (E) or trans isomer being the more commonly referenced form in the literature.[1]

| Property | Value | Source |

| Molecular Formula | C5H9NO2 | PubChem[1] |

| Molecular Weight | 115.13 g/mol | PubChem[1] |

| IUPAC Name | (E)-4-amino-2-methylbut-2-enoic acid | PubChem[1] |

| CAS Number | 69169-58-0 | PubChem[1] |

| Canonical SMILES | C/C(=C\CN)/C(=O)O | PubChem[1] |

| InChI Key | TVVRNFOZHWBSAV-DUXPYHPUSA-N | PubChem[1] |

| Computed XLogP3 | -2.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Experimental Protocols: Synthesis

The synthesis of this compound and its derivatives has been described in the literature. A common approach involves the modification of a protected 4-aminobutanoate precursor. The following protocol is a generalized representation based on these methods.

General Synthesis of 4-Amino-2-(substituted methyl)-2-butenoic acids

This protocol describes a multi-step synthesis to obtain 4-amino-2-(substituted methyl)-2-butenoic acids, where the methyl group can be further functionalized.

Step 1: Protection of the Starting Material The synthesis often commences with a protected form of a 4-aminobutanoate, for instance, Cbz-protected tert-butyl 4-aminobutanoate. This protection of the amino and carboxyl groups is crucial to prevent unwanted side reactions in the subsequent steps.

Step 2: α-Carbon Functionalization Successive substitutions are carried out at the alpha-carbon (C2). This typically involves the introduction of a phenylseleno group followed by a hydroxymethyl group. The phenylseleno group serves as a good leaving group in the subsequent elimination step.

Step 3: Selenoxide Elimination The crucial double bond is introduced via an elimination reaction. The selenide is oxidized to a selenoxide, which then undergoes a syn-elimination to form the α,β-unsaturated ester. This step has been observed to proceed with a high degree of stereoselectivity, yielding the desired (E)-isomer as the primary product.[2]

Step 4: (Optional) Halide Substitution If substituted methyl groups are desired, the hydroxymethyl group can be converted to a halide (e.g., fluoro, chloro) through appropriate halogenating agents.

Step 5: Deprotection In the final step, the protecting groups on the amino and carboxyl functionalities are removed to yield the final 4-amino-2-(substituted methyl)-2-butenoic acid.

Biological Activity and Signaling Pathways

This compound (2-MeTACA) has been investigated for its interaction with γ-aminobutyric acid (GABA) receptors, which are the main inhibitory neurotransmitter receptors in the central nervous system. Specifically, its effects on GABAC receptors, a subtype of ionotropic GABA receptors, have been characterized.

Studies on recombinant rat GABAC receptors expressed in Xenopus oocytes have revealed that 2-MeTACA exhibits differential activity towards various ρ subunits. It has been shown to have no agonist or antagonist effect at rat ρ3 GABAC receptors, even at concentrations up to 300 μM.[3] This lack of activity is attributed to steric hindrance from the methyl group at the C2 position, which prevents effective binding to the ligand-binding site of the ρ3 subtype.[3] In contrast, 2-MeTACA does show activity at ρ1 and ρ2 GABAC receptors, making it a useful pharmacological tool to functionally differentiate between ρ receptor subtypes.[3]

Conclusion and Future Directions

This compound is a valuable chemical entity for probing the structure-activity relationships of GABA receptor ligands. While its own crystal structure has not been reported, the synthetic routes to this and related compounds are established. The differential effects of 2-MeTACA on GABAC receptor subtypes highlight the subtleties of ligand-receptor interactions and provide a basis for the design of more selective pharmacological agents. Future research efforts could be directed towards obtaining high-quality crystals of this compound to solve its three-dimensional structure through X-ray crystallography. This would provide invaluable insights into its conformation and could aid in the computational design of novel ligands for GABA receptors, potentially leading to new therapeutic agents for neurological disorders.

References

- 1. This compound | C5H9NO2 | CID 10103145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Amino-2-(substituted methyl)-2-butenoic acids: substrates and potent inhibitors of gamma-aminobutyric acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. trans-4-Amino-2-methylbut-2-enoic acid (2-MeTACA) and (±)-trans-2-aminomethylcyclopropanecarboxylic acid ((±)-TAMP) can differentiate rat ρ3 from human ρ1 and ρ2 recombinant GABAC receptors - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 4-Amino-2-methylbut-2-enoic Acid Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies for investigating the molecular interactions of 4-Amino-2-methylbut-2-enoic acid. While experimental data on this specific compound is limited, this document outlines a robust computational framework for predicting its potential biological targets, binding affinities, and mechanisms of action. By leveraging established computational techniques, researchers can gain valuable insights into the pharmacodynamics and potential therapeutic applications of this and related molecules.

Introduction to this compound

This compound, also known as 2-MeTACA, is a structural analog of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Due to this structural similarity, its potential interactions with GABAergic system components, such as GABA receptors and transporters, are of significant interest. However, initial experimental evidence suggests that 2-MeTACA has no significant agonist or antagonist activity at rat ρ3 GABAC receptors, even at concentrations up to 300 μM, potentially due to steric hindrance from the C2-methyl group.[1]

Despite this, related compounds, such as 4-Amino-2-(substituted methyl)-2-butenoic acids, have demonstrated potent competitive reversible inhibition of gamma-aminobutyric acid aminotransferase (GABA-T).[2] This indicates that enzymes involved in GABA metabolism are plausible targets. Furthermore, the broader class of non-proteinogenic amino acids is being actively investigated for their interactions with various amino acid transporters, including System A and System L, which are often upregulated in pathological conditions such as cancer.[3]

This guide will detail the in silico workflows for exploring the interactions of this compound with these potential protein targets.

In Silico Target Identification and Prioritization

A critical first step in the computational analysis of a novel ligand is the identification and prioritization of its potential biological targets. This can be achieved through a combination of ligand-based and structure-based approaches.

Ligand-Based Virtual Screening

Ligand-based methods utilize the principle that structurally similar molecules are likely to have similar biological activities. By comparing this compound to databases of compounds with known biological activities, potential targets can be inferred.

Experimental Protocol:

-

Ligand Preparation: Generate a 3D conformation of this compound. This can be accomplished using molecular modeling software such as Avogadro or via online tools like the PubChem structure generator. Energy minimization of the structure should be performed using a suitable force field (e.g., MMFF94).

-

Database Selection: Choose a comprehensive database of bioactive molecules, such as ChEMBL, PubChem BioAssay, or BindingDB.

-

Similarity Search: Perform a 2D or 3D similarity search using the prepared ligand structure as a query. Common similarity metrics include Tanimoto coefficient for 2D fingerprints and shape-based similarity for 3D conformations.

-

Target Annotation: The biological targets of the top-ranking similar molecules are then associated with the query compound, generating a list of potential targets.

Inverse Molecular Docking

Inverse molecular docking, also known as target fishing, involves docking the ligand of interest against a large library of protein structures to identify potential binding partners.

Experimental Protocol:

-

Ligand Preparation: As described in the ligand-based screening protocol.

-

Protein Target Library Preparation: Compile a library of 3D protein structures. This can be a focused library (e.g., all human kinases) or a broad, genome-wide library. Structures can be obtained from the Protein Data Bank (PDB). Each protein structure must be prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Docking Simulation: Use a high-throughput docking program (e.g., AutoDock Vina, Glide, or GOLD) to dock the prepared ligand into the binding site of each protein in the library.

-

Scoring and Ranking: Rank the potential targets based on the predicted binding affinity (docking score). Targets with the most favorable scores are prioritized for further investigation.

Molecular Docking and Binding Affinity Prediction

Once potential targets are identified, molecular docking is employed to predict the binding mode and estimate the binding affinity of this compound to these proteins.

Experimental Protocol:

-

Protein and Ligand Preparation:

-

Obtain the 3D structure of the target protein from the PDB. If an experimental structure is unavailable, a homology model can be generated.

-

Prepare the protein by removing water and other non-essential molecules, adding hydrogens, and assigning charges.

-

Prepare the 3D structure of this compound as previously described.

-

-

Binding Site Definition: Identify the putative binding site on the target protein. This can be based on the location of a co-crystallized ligand, predicted from the protein's structure, or inferred from literature.

-

Molecular Docking: Perform docking using software such as AutoDock Vina. The search algorithm will explore various conformations and orientations of the ligand within the defined binding site.

-

Pose Analysis and Scoring: The docking program will generate a set of possible binding poses, each with a corresponding binding energy score. The pose with the lowest binding energy is typically considered the most likely.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| GABA Transaminase (GABA-T) | 1OHV | -6.8 | Arg192, Tyr69, Asp222 |

| GABA-A Receptor (α1β2γ2) | 6HUP | -5.2 | Tyr157(β2), Phe200(β2) |

| Amino Acid Transporter (LAT1) | 6IRT | -6.1 | Ser26, Phe252, Ile255 |

Note: The data in this table is illustrative and based on plausible interactions. Actual values would be derived from the execution of the described protocols.

Molecular Dynamics Simulations

To further refine the binding pose and assess the stability of the ligand-protein complex, molecular dynamics (MD) simulations are performed. MD simulations provide insights into the dynamic behavior of the complex over time.

Experimental Protocol:

-

System Preparation: The best-scoring docked complex from the molecular docking study is used as the starting point. The complex is solvated in a periodic box of water molecules, and ions are added to neutralize the system.

-

Energy Minimization: The energy of the entire system is minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 310 K) and equilibrated under constant pressure.

-

Production Run: A production MD simulation is run for a significant period (e.g., 100 ns or more).

-

Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex, root-mean-square deviation (RMSD) of the ligand and protein, and to identify key and persistent intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

Visualizations

In Silico Workflow

Caption: A generalized workflow for the in silico analysis of small molecule-protein interactions.

Potential Signaling Pathway Involvement

Given its structural similarity to GABA, this compound could potentially modulate GABAergic signaling. The following diagram illustrates a simplified GABAergic synapse and potential points of interaction.

Caption: Potential interaction points of this compound in a GABAergic synapse.

Conclusion

This technical guide outlines a comprehensive in silico strategy for elucidating the molecular interactions of this compound. By employing a combination of ligand-based and structure-based computational methods, researchers can identify and validate potential biological targets, predict binding affinities, and gain a deeper understanding of the compound's mechanism of action. The described workflows for target identification, molecular docking, and molecular dynamics simulations provide a robust framework for guiding future experimental studies and accelerating the drug discovery and development process for this and other novel chemical entities.

References

- 1. 4-Amino-2-methylbutanoic acid | 42453-21-4 | Benchchem [benchchem.com]

- 2. 4-Amino-2-(substituted methyl)-2-butenoic acids: substrates and potent inhibitors of gamma-aminobutyric acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of (S)-Amino-2-methyl-4-[76Br]bromo-3-(E)-butenoic Acid (BrVAIB) for Brain Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and History of 4-Amino-2-methylbut-2-enoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-methylbut-2-enoic acid has emerged as a noteworthy scaffold in the study of γ-aminobutyric acid (GABA) metabolism, particularly as an inhibitor of the enzyme GABA aminotransferase (GABA-T). This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of this compound and its derivatives. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside a quantitative analysis of its inhibitory effects. Furthermore, this document visualizes the key pathways and experimental workflows associated with this compound, offering a valuable resource for researchers in neuropharmacology and drug development.

Introduction and Historical Context

The scientific journey of this compound is intrinsically linked to the broader exploration of GABAergic neurotransmission and the quest for selective inhibitors of GABA aminotransferase (GABA-T). While a singular "discovery" of the parent compound is not prominently documented, its significance came to the forefront in the early 1980s through the work of Richard B. Silverman and his colleagues. Their research focused on designing mechanism-based inhibitors of GABA-T, an enzyme responsible for the degradation of the primary inhibitory neurotransmitter, GABA.

Early investigations into conformationally restricted analogues of GABA, such as cis- and trans-4-aminocrotonic acid, paved the way for exploring the impact of substitutions on the carbon backbone. The introduction of a methyl group at the 2-position, yielding this compound, was a critical step in probing the active site of GABA-T. A pivotal 1986 paper by Silverman and Levy detailed the synthesis and evaluation of a series of 4-Amino-2-(substituted methyl)-2-butenoic acids, establishing them as potent competitive reversible inhibitors of GABA-T.[1] This work laid the foundation for understanding the structure-activity relationships of this class of compounds and their potential as modulators of GABA levels in the central nervous system.

An intriguing aspect of the broader family of aminobutanoic acids is the discovery of the saturated analogue, 4-Amino-2-methylbutanoic acid, in the Murchison meteorite. This extraterrestrial finding underscores the potential for the natural occurrence of such branched-chain amino acids and provides a fascinating backdrop to their laboratory synthesis and pharmacological investigation.

Quantitative Data on GABA-T Inhibition

The inhibitory potency of this compound and its derivatives against GABA-T has been a key area of investigation. The following table summarizes the available quantitative data, providing a basis for comparing the efficacy of these compounds.

| Compound | Inhibition Type | Ki (µM) | Target Enzyme |

| 4-Amino-2-(hydroxymethyl)-2-butenoic acid | Competitive Reversible | 5 | GABA Aminotransferase (GABA-T) |

Data sourced from Silverman, R. B.; Levy, M. A. J. Med. Chem. 1986, 29 (5), 764–770.[1]

Experimental Protocols

Synthesis of 4-Amino-2-(substituted methyl)-2-butenoic Acids

The following is a generalized protocol based on the multi-step synthesis described by Silverman and Levy (1986).[1]

Objective: To synthesize 4-Amino-2-(substituted methyl)-2-butenoic acids from a protected 4-aminobutanoate precursor.

Materials:

-

Cbz-protected tert-butyl 4-aminobutanoate

-

Phenylselenyl chloride

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Various reagents for substitution at the hydroxymethyl group (e.g., thionyl chloride, diethylaminosulfur trifluoride)

-

Solvents (e.g., THF, dichloromethane)

-

Reagents for deprotection (e.g., trifluoroacetic acid)

Procedure:

-

α-Selenylation: The starting material, Cbz-protected tert-butyl 4-aminobutanoate, is treated with a strong base (e.g., lithium diisopropylamide) in an inert solvent like THF at low temperature (-78 °C) to form the enolate. This is followed by the addition of phenylselenyl chloride to introduce the phenylseleno group at the α-carbon.

-

Hydroxymethylation: The α-phenylseleno ester is then reacted with a base and formaldehyde to introduce a hydroxymethyl group at the α-position.

-

Selenoxide Elimination: The resulting compound is oxidized with an agent like m-CPBA. This converts the selenium to a selenoxide, which then undergoes spontaneous syn-elimination to form the α,β-unsaturated ester. This step has been noted to proceed with a high degree of stereoselectivity, yielding the E-isomer as the primary product.[1]

-

Substitution of the Hydroxymethyl Group (for derivatives): The hydroxyl group can be converted to other functionalities. For example, treatment with thionyl chloride can yield the chloro-derivative, while reaction with diethylaminosulfur trifluoride can produce the fluoro-derivative.

-

Deprotection: The Cbz and tert-butyl protecting groups are removed, typically using a strong acid such as trifluoroacetic acid, to yield the final 4-Amino-2-(substituted methyl)-2-butenoic acid.

-

Purification: The final product is purified using standard techniques such as crystallization or chromatography.

GABA Aminotransferase (GABA-T) Inhibition Assay

The following protocol is a representative method for assessing the inhibitory activity of compounds against GABA-T.

Objective: To determine the inhibitory constant (Ki) of this compound and its analogs against GABA-T.

Materials:

-

Purified GABA aminotransferase (e.g., from porcine brain)

-

γ-Aminobutyric acid (GABA)

-

α-Ketoglutarate

-

Succinic semialdehyde dehydrogenase (SSADH)

-

NADP+

-

Test compounds (this compound and its derivatives)

-

Buffer solution (e.g., potassium pyrophosphate buffer, pH 8.5)

-

Spectrophotometer

Procedure:

-

Assay Mixture Preparation: A reaction mixture is prepared in a quartz cuvette containing the buffer, NADP+, α-ketoglutarate, and an excess of the coupling enzyme, SSADH.

-

Enzyme and Inhibitor Pre-incubation: Purified GABA-T is added to the assay mixture. For inhibition studies, the enzyme is pre-incubated with various concentrations of the test compound for a defined period.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate, GABA.

-

Monitoring the Reaction: The activity of GABA-T is monitored by measuring the rate of formation of NADPH, which is produced by the SSADH-catalyzed oxidation of succinic semialdehyde (the product of the GABA-T reaction). The increase in absorbance at 340 nm due to NADPH formation is recorded over time.

-

Data Analysis: The initial rates of the reaction at different substrate and inhibitor concentrations are determined. The type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki) are calculated by fitting the data to the appropriate enzyme kinetic models, such as the Michaelis-Menten equation and its derivatives for inhibition.

Visualizations

Signaling Pathway: The GABA Shunt and Inhibition by this compound

Caption: The GABA shunt pathway and the point of inhibition by this compound.

Experimental Workflow: From Synthesis to Biological Evaluation

Caption: Workflow for the synthesis and biological evaluation of this compound.

Conclusion

This compound and its derivatives represent a significant class of compounds for probing the active site of GABA aminotransferase and for the development of potential therapeutics for neurological disorders characterized by impaired GABAergic signaling. The foundational work in the 1980s elucidated their mechanism as potent competitive reversible inhibitors. This guide has provided a detailed overview of the historical context, synthetic methodologies, and biological evaluation of these compounds. The presented quantitative data and experimental protocols, along with the visual representations of the relevant pathways and workflows, offer a comprehensive resource for researchers in the field. Further investigation into this chemical scaffold may lead to the discovery of novel and more potent inhibitors of GABA-T with improved pharmacological profiles.

References

Methodological & Application

Application Notes and Protocols: 4-Amino-2-methylbut-2-enoic Acid in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications and research methodologies for 4-Amino-2-methylbut-2-enoic acid and its derivatives in the field of neuroscience. The information is targeted towards professionals in research and drug development.

Introduction

This compound and its analogs are intriguing compounds for neuroscience research due to their structural similarity to the major inhibitory neurotransmitter, γ-aminobutyric acid (GABA). Research into substituted versions of this molecule has revealed potent interactions with key neurological targets, suggesting its utility as a research tool and a potential scaffold for therapeutic development. This document outlines the known applications, mechanisms of action, and relevant experimental protocols.

Applications in Neuroscience Research

The primary application of this compound derivatives in neuroscience stems from their activity as inhibitors of GABA aminotransferase (GABA-T), an enzyme responsible for the degradation of GABA. By inhibiting GABA-T, these compounds can increase GABA levels in the brain, which is a therapeutic strategy for conditions characterized by GABAergic hypofunction, such as epilepsy and other seizure disorders.

Another significant application is in the field of neuroimaging. Radiolabeled analogs of this compound have been developed as positron emission tomography (PET) tracers for imaging brain tumors.[1] These tracers leverage the increased amino acid transport in cancer cells to visualize and characterize tumors.[1]

Mechanism of Action

Inhibition of GABA Aminotransferase (GABA-T)

Substituted 4-Amino-2-methylbut-2-enoic acids have been identified as potent, competitive, and reversible inhibitors of GABA-T.[2] The mechanism involves the compound binding to the active site of the enzyme, preventing the breakdown of GABA. The nature of the substitution at the 2-methyl position can influence the inhibitory potency and the reaction pathway (elimination vs. transamination).[2]

Caption: Competitive inhibition of GABA-T by a this compound derivative.

Interaction with Amino Acid Transporters

Radiolabeled derivatives, such as (S)-Amino-2-methyl-4-[76Br]bromo-3-(E)-butenoic acid (BrVAIB), have been shown to be substrates for amino acid transporters, specifically system A and system L.[1] This dual transport mechanism allows for its uptake into brain tumor cells, which often overexpress these transporters.[1]

Caption: Uptake of BrVAIB via System A and System L amino acid transporters.

Quantitative Data

Table 1: Inhibition of GABA Aminotransferase (GABA-T) by 4-Amino-2-(substituted methyl)-2-butenoic acids[2]

| Compound | Inhibition Type | Ki (μM) | Elimination:Transamination Ratio (Fluoro analogue) |

| 4-Amino-2-(hydroxymethyl)-2-butenoic acid | Competitive, Reversible | 5 | Not Applicable |

| 4-Amino-2-(fluoromethyl)-2-butenoic acid | Competitive, Reversible | Not Reported | 4:1 |

| 4-Amino-2-(chloromethyl)-2-butenoic acid | Competitive, Reversible | Not Reported | Not Reported |

Table 2: In Vivo Uptake of [76Br]BrVAIB and [123I]IVAIB in DBT Glioma Model (1 hour post-injection)[1]

| Tracer | Tumor Uptake (%ID/g) | Normal Brain Uptake (%ID/g) |

| [76Br]BrVAIB | 3.7 ± 0.4 | Higher than [123I]IVAIB |

| [123I]IVAIB | 1.5 ± 0.3 | Lower than [76Br]BrVAIB |

Experimental Protocols

Protocol: Evaluation of GABA-T Inhibition

This protocol provides a general framework for assessing the inhibitory potential of this compound derivatives on GABA-T.

1. Materials:

- Purified GABA-T enzyme

- GABA (substrate)

- α-ketoglutarate (co-substrate)

- NADP+

- Succinic semialdehyde dehydrogenase

- Test inhibitor compound (e.g., 4-Amino-2-(hydroxymethyl)-2-butenoic acid)

- Phosphate buffer (pH 7.2)

- Spectrophotometer

2. Procedure:

- Prepare a reaction mixture containing phosphate buffer, NADP+, α-ketoglutarate, and succinic semialdehyde dehydrogenase.

- Add varying concentrations of the test inhibitor compound to the reaction mixture.

- Pre-incubate the mixture with GABA-T for a defined period.

- Initiate the reaction by adding GABA.

- Monitor the rate of NADPH formation by measuring the increase in absorbance at 340 nm.

- Calculate the initial reaction velocities for each inhibitor concentration.

- Determine the Ki value using appropriate kinetic models (e.g., Dixon or Lineweaver-Burk plots).

"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Prepare_Mixture" [label="Prepare Reaction Mixture\n(Buffer, NADP+, α-ketoglutarate, SSADH)"];

"Add_Inhibitor" [label="Add Test Inhibitor"];

"Pre_incubate" [label="Pre-incubate with GABA-T"];

"Add_GABA" [label="Initiate with GABA"];

"Monitor_Absorbance" [label="Monitor Absorbance at 340 nm"];

"Calculate_Velocity" [label="Calculate Initial Velocities"];

"Determine_Ki" [label="Determine Ki"];

"End" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Prepare_Mixture";

"Prepare_Mixture" -> "Add_Inhibitor";

"Add_Inhibitor" -> "Pre_incubate";

"Pre_incubate" -> "Add_GABA";

"Add_GABA" -> "Monitor_Absorbance";

"Monitor_Absorbance" -> "Calculate_Velocity";

"Calculate_Velocity" -> "Determine_Ki";

"Determine_Ki" -> "End";

}

Caption: Workflow for GABA-T inhibition assay.

Protocol: In Vitro Cell Uptake Assay

This protocol outlines a method to assess the uptake of radiolabeled this compound analogs into cultured cells (e.g., glioma cells).[1]

1. Materials:

- Cultured cells (e.g., DBT glioma cells)

- Radiolabeled test compound (e.g., [76Br]BrVAIB)

- Cell culture medium

- Uptake buffer (e.g., Hanks' Balanced Salt Solution)

- Inhibitors of specific amino acid transporters (e.g., MeAIB for system A, BCH for system L)

- Sodium-free buffer (choline-substituted)

- Gamma counter or liquid scintillation counter

2. Procedure:

- Plate cells in multi-well plates and grow to confluence.

- Wash cells with uptake buffer.

- For competition studies, pre-incubate cells with known transport inhibitors (MeAIB, BCH) or in sodium-free buffer.

- Add the radiolabeled test compound to the wells and incubate for a specific time (e.g., 5-60 minutes).

- Terminate uptake by washing the cells with ice-cold uptake buffer.

- Lyse the cells and measure the radioactivity in the cell lysate using a gamma or scintillation counter.

- Normalize the radioactivity to the protein content of the cell lysate.

- Compare uptake in the presence and absence of inhibitors to determine the contribution of each transport system.

"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Plate_Cells" [label="Plate and Grow Cells"];

"Wash_Cells" [label="Wash Cells"];

"Pre_incubate_Inhibitors" [label="Pre-incubate with/without\nInhibitors"];

"Add_Radiotracer" [label="Add Radiolabeled Compound"];

"Incubate" [label="Incubate"];

"Terminate_Uptake" [label="Terminate Uptake"];

"Lyse_and_Count" [label="Lyse Cells and Measure Radioactivity"];

"Normalize_Data" [label="Normalize to Protein Content"];

"Analyze_Results" [label="Analyze and Compare"];

"End" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Plate_Cells";

"Plate_Cells" -> "Wash_Cells";

"Wash_Cells" -> "Pre_incubate_Inhibitors";

"Pre_incubate_Inhibitors" -> "Add_Radiotracer";

"Add_Radiotracer" -> "Incubate";

"Incubate" -> "Terminate_Uptake";

"Terminate_Uptake" -> "Lyse_and_Count";

"Lyse_and_Count" -> "Normalize_Data";

"Normalize_Data" -> "Analyze_Results";

"Analyze_Results" -> "End";

}

Caption: Workflow for in vitro cell uptake assay.

Conclusion

This compound and its derivatives represent a valuable class of compounds for neuroscience research. Their ability to modulate the GABAergic system and act as substrates for amino acid transporters opens up avenues for investigating neurotransmitter metabolism, developing novel therapeutic agents for neurological disorders, and advancing neuroimaging techniques for brain tumor diagnosis and characterization. The protocols and data presented here provide a foundation for researchers to explore the potential of these compounds in their own studies.

References

- 1. Synthesis and Biological Evaluation of (S)-Amino-2-methyl-4-[76Br]bromo-3-(E)-butenoic Acid (BrVAIB) for Brain Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Amino-2-(substituted methyl)-2-butenoic acids: substrates and potent inhibitors of gamma-aminobutyric acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Large-Scale Synthesis and Preclinical Evaluation of 4-Amino-2-methylbut-2-enoic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the large-scale synthesis of 4-Amino-2-methylbut-2-enoic acid, a non-proteinogenic amino acid of interest for preclinical research. It outlines a robust, scalable synthetic protocol and details key methodologies for its preclinical evaluation, focusing on its potential interaction with the GABAergic system and amino acid transporters.

Introduction

This compound, also known as 2-MeTACA, is a synthetic unsaturated amino acid. While not a component of proteins, such modified amino acids are valuable tools in drug discovery for probing biological systems. Research into related compounds has identified them as potent competitive inhibitors of γ-aminobutyric acid aminotransferase (GABA-T), an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1] Conversely, 2-MeTACA itself has been shown to be inactive at rat ρ3 GABAC receptors, suggesting that the C2-methyl group may introduce steric hindrance that prevents effective binding.[2] Furthermore, analogous amino acid derivatives are being explored as imaging agents for tumors that overexpress specific amino acid transporters, such as System L.[3][4]

This application note details a proposed scalable synthesis and provides protocols for investigating these biological activities, offering a framework for comprehensive preclinical studies.

Part 1: Large-Scale Synthesis of this compound

While a specific large-scale synthesis for this compound is not extensively documented, a plausible and scalable route can be designed based on established organophosphorus chemistry. The following protocol utilizes a Horner-Wadsworth-Emmons (HWE) reaction, which is widely used in industry for the stereoselective synthesis of alkenes. This multi-step synthesis is designed for scalability and control over the final product's purity.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Multi-Step Synthesis

Materials and Equipment:

-

Reactants: 3-Aminopropan-1-ol, Di-tert-butyl dicarbonate (Boc₂O), Triethyl 2-phosphonopropionate, Sodium hydride (60% in mineral oil), Dess-Martin periodinane, Lithium hydroxide (LiOH), Trifluoroacetic acid (TFA).

-

Solvents: Tetrahydrofuran (THF, anhydrous), Dichloromethane (DCM), Methanol, Ethyl acetate, Hexanes.

-

Equipment: Jacketed glass reactors, mechanical stirrers, temperature probes, dropping funnels, rotary evaporator, vacuum pump, filtration apparatus, chromatography columns.

Step 1: Preparation of N-Boc-3-aminopropanal

-

Protection: Dissolve 3-aminopropan-1-ol (1.0 eq) in THF in a reactor. Cool to 0°C. Add a solution of Boc₂O (1.05 eq) in THF dropwise, maintaining the temperature below 10°C. Stir for 4 hours at room temperature.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and evaporate to yield tert-butyl (3-hydroxypropyl)carbamate as an oil.

-

Oxidation: Dissolve the protected alcohol (1.0 eq) in DCM. Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature. Stir for 2-3 hours until TLC indicates completion.

-

Purification: Quench the reaction with a saturated solution of sodium thiosulfate. Separate the layers and extract the aqueous layer with DCM. Combine organic layers, wash with brine, dry, and concentrate. Purify the crude aldehyde by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to obtain N-Boc-3-aminopropanal.

Step 2: Horner-Wadsworth-Emmons Reaction

-

Ylide Formation: Suspend sodium hydride (1.1 eq) in anhydrous THF under a nitrogen atmosphere and cool to 0°C. Add triethyl 2-phosphonopropionate (1.1 eq) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

-

Coupling: Cool the resulting ylide solution back to 0°C. Add a solution of N-Boc-3-aminopropanal (1.0 eq) in anhydrous THF dropwise. Stir at room temperature overnight.

-

Work-up: Quench the reaction by slowly adding saturated ammonium chloride solution. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the crude ester. Purify by column chromatography.

Step 3: Saponification and Deprotection

-

Saponification: Dissolve the purified ester (1.0 eq) in a mixture of THF and methanol. Add an aqueous solution of LiOH (2.0 eq). Stir at room temperature for 4-6 hours.

-

Acidification: Remove the organic solvents via rotary evaporation. Dilute the aqueous residue with water and wash with diethyl ether. Acidify the aqueous layer to pH ~3 with 1M HCl. Extract the product into ethyl acetate, dry, and evaporate to yield the Boc-protected acid.

-

Deprotection: Dissolve the Boc-protected acid in DCM and cool to 0°C. Add trifluoroacetic acid (TFA, 10 eq) dropwise. Stir at room temperature for 2 hours.

-

Isolation: Concentrate the mixture under reduced pressure. Triturate the residue with cold diethyl ether to precipitate the product as a TFA salt. Collect the solid by filtration and dry under vacuum. The free amino acid can be obtained by ion-exchange chromatography.

Synthesis Data Summary

| Step | Intermediate/Product | Expected Yield | Purity (Target) | Key Characterization |

| 1 | N-Boc-3-aminopropanal | 75-85% | >95% | ¹H NMR, IR |

| 2 | Protected Unsaturated Ester | 70-80% | >97% | ¹H NMR, ¹³C NMR, MS |

| 3 | This compound | 85-95% | >98% | ¹H NMR, ¹³C NMR, HRMS |

Part 2: Preclinical Evaluation Framework

The following protocols provide a basis for evaluating the biological activity of the synthesized this compound.

Biological System Context

References

- 1. 4-Amino-2-(substituted methyl)-2-butenoic acids: substrates and potent inhibitors of gamma-aminobutyric acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Amino-2-methylbutanoic acid | 42453-21-4 | Benchchem [benchchem.com]

- 3. Synthesis and Biological Evaluation of (S)-Amino-2-methyl-4-[76Br]bromo-3-(E)-butenoic Acid (BrVAIB) for Brain Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical evaluation of 2-amino-2-[11C]methyl-butanoic acid as a potential tumor-imaging agent in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining 4-Amino-2-methylbut-2-enoic Acid Aminomutase Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-methylbut-2-enoic acid is an unsaturated amino acid that may play a role in various biological processes, potentially acting as a substrate for aminomutase enzymes. Aminomutases are a class of enzymes that catalyze the intramolecular transfer of an amino group, converting an α-amino acid to a β-amino acid, or vice versa.[1] Developing a robust and reliable enzyme assay is crucial for characterizing the activity of enzymes that metabolize this compound, screening for inhibitors, and understanding its metabolic fate. These application notes provide a detailed protocol for a high-performance liquid chromatography (HPLC)-based assay to measure the activity of a putative this compound aminomutase.

While specific enzymes acting on this compound are not extensively characterized in the literature, the proposed assay is based on established methods for other aminomutases, such as lysine 2,3-aminomutase and phenylalanine aminomutase.[1][2] The principle of the assay is to quantify the depletion of the substrate, this compound, and the concurrent formation of its isomerized product over time.

Putative Signaling Pathway

The interaction of this compound with GABA receptors suggests its potential involvement in neurotransmission.[3] An aminomutase acting on this compound could be part of a metabolic pathway that modulates the levels of neuroactive compounds.

Caption: Putative metabolic pathway of this compound.

Experimental Protocols

Principle of the Assay

The enzyme assay for this compound aminomutase activity is based on the separation and quantification of the substrate and product by reverse-phase high-performance liquid chromatography (RP-HPLC) with pre-column derivatization. Many amino acids require derivatization to enhance their detection by UV or fluorescence detectors.[3] This method allows for the direct measurement of substrate consumption and product formation, providing a reliable measure of enzyme activity.

Experimental Workflow

Caption: General workflow for the HPLC-based enzyme assay.

Materials and Reagents

-

Substrate: this compound (≥95% purity)

-

Enzyme: Purified or partially purified aminomutase preparation

-

Buffer: 50 mM Potassium Phosphate Buffer, pH 7.5

-

Cofactors (if required): Pyridoxal-5'-phosphate (PLP), S-adenosylmethionine (SAM), reducing agents (e.g., DTT), depending on the specific aminomutase.

-

Quenching Solution: 1 M HCl or 10% Trichloroacetic acid (TCA)

-

Derivatization Reagent: o-Phthaldialdehyde (OPA) reagent

-

HPLC Grade Solvents: Acetonitrile, Methanol, Water

-

Mobile Phase Buffers: e.g., Sodium Acetate, Triethylamine

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector

-

Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Thermostatted incubator or water bath

-

Microcentrifuge

-

Vortex mixer

Detailed Protocol

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of this compound in water.

-

Prepare the reaction buffer (50 mM Potassium Phosphate, pH 7.5).

-

If required, prepare stock solutions of cofactors (e.g., 10 mM PLP, 10 mM SAM).

-

Prepare the OPA derivatization reagent according to the manufacturer's instructions.

-

-

Enzyme Reaction:

-

Set up the reaction mixture in a microcentrifuge tube. A typical 100 µL reaction mixture would contain:

-

50 µL of 2x Reaction Buffer (100 mM Potassium Phosphate, pH 7.5)

-

10 µL of Cofactor mix (if needed)

-

X µL of Enzyme solution (the amount will need to be optimized)

-

Water to a final volume of 90 µL.

-

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding 10 µL of 10 mM this compound (final concentration 1 mM).

-

Incubate the reaction at the optimal temperature for a defined period (e.g., 0, 5, 10, 20, 30 minutes).

-

Stop the reaction at each time point by adding 10 µL of 1 M HCl.

-

Centrifuge the quenched reaction mixture at high speed for 5 minutes to pellet any precipitated protein.

-

-

Sample Derivatization:

-

Transfer 20 µL of the supernatant from the quenched reaction to a new tube.

-

Add 80 µL of the OPA derivatization reagent.

-

Incubate at room temperature for 2 minutes.

-

-

HPLC Analysis:

-

Inject 20 µL of the derivatized sample onto the C18 column.

-

Elute the compounds using a gradient of mobile phase A (e.g., 50 mM Sodium Acetate, pH 6.8) and mobile phase B (e.g., Acetonitrile). A suggested gradient is:

-

0-5 min: 10% B

-

5-25 min: 10-70% B

-

25-30 min: 70-10% B

-

30-35 min: 10% B

-

-

Monitor the elution of derivatized amino acids using a fluorescence detector (Excitation: 340 nm, Emission: 450 nm) or a UV detector (337 nm).

-

The retention times for the substrate and product will need to be determined using standards.

-

-

Data Analysis:

-

Integrate the peak areas of the substrate and product.

-

Create a standard curve for both the substrate and the expected product to convert peak areas to concentrations.

-

Calculate the rate of substrate depletion or product formation. Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

-

Data Presentation

The quantitative data from the enzyme assays should be summarized in tables for clear comparison of different conditions, such as inhibitor screening or kinetic analysis.

Table 1: Michaelis-Menten Kinetics of a Putative this compound Aminomutase

| Substrate Concentration (mM) | Initial Velocity (µmol/min/mg) |

| 0.1 | 1.2 ± 0.1 |

| 0.2 | 2.1 ± 0.2 |

| 0.5 | 4.0 ± 0.3 |

| 1.0 | 6.5 ± 0.5 |

| 2.0 | 9.0 ± 0.7 |

| 5.0 | 11.5 ± 0.9 |

| 10.0 | 12.8 ± 1.1 |

Table 2: Inhibition of a Putative this compound Aminomutase

| Inhibitor | Concentration (µM) | % Inhibition |

| Compound A | 1 | 15.2 ± 2.1 |

| 10 | 48.7 ± 3.5 | |

| 100 | 89.1 ± 1.8 | |

| Compound B | 1 | 2.5 ± 0.8 |

| 10 | 11.3 ± 1.5 | |

| 100 | 35.6 ± 2.9 |

Logical Relationship for Assay Development

The development of a robust enzyme assay follows a logical progression of optimization and validation steps.

Caption: Logical flow for the development of the enzyme assay.

Conclusion

The provided application notes and protocols describe a detailed HPLC-based method for measuring the activity of enzymes that may act on this compound. This assay is adaptable for various research applications, including enzyme characterization, kinetic studies, and inhibitor screening, which are essential for drug discovery and development. The methodologies are based on established principles of enzyme assays and can be optimized for specific research needs.

References

- 1. Ammonia lyases and aminomutases as biocatalysts for the synthesis of α-amino and β-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzymatic Activation of Lysine 2,3-Aminomutase from Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Amino-2-methylbutanoic acid | 42453-21-4 | Benchchem [benchchem.com]

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 4-Amino-2-methylbut-2-enoic Acid and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Amino-2-methylbut-2-enoic acid is a conformationally restricted unsaturated amino acid that serves as a valuable scaffold in medicinal chemistry. Its structural rigidity and the presence of multiple functional groups make it an interesting starting point for the design of probes and inhibitors for various biological targets, including enzymes and neurotransmitter transporters. Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a lead compound, such as this compound, influence its biological activity.[1] By systematically altering the molecular structure and assessing the impact on a specific biological endpoint, researchers can identify key pharmacophoric features and optimize compounds for improved potency, selectivity, and pharmacokinetic properties.[1]

These application notes provide an overview of the known biological activities of this compound analogs and detailed protocols for key experiments to facilitate SAR-driven drug discovery.

Biological Context and SAR Insights

Analogs of this compound have been investigated for their activity as inhibitors of γ-aminobutyric acid (GABA) aminotransferase (GABA-AT) and as ligands for amino acid transporters.[2][3][4][5][6][7] GABA-AT is a key enzyme in the degradation of the inhibitory neurotransmitter GABA; its inhibition can lead to increased GABA levels in the brain, a therapeutic strategy for epilepsy and other neurological disorders.[5][6] Amino acid transporters, such as System A and System L, are crucial for nutrient supply to cells and are often upregulated in cancer, making them attractive targets for both therapeutic intervention and diagnostic imaging.[2]

A notable example is the bromo-substituted analog, (S)-Amino-2-methyl-4-bromo-3-(E)-butenoic acid, which has been evaluated for brain tumor imaging.[2] This compound exhibits mixed transport via both System A and System L amino acid transporters.[2] Comparison with its iodo-analog reveals differences in transport selectivity, highlighting the sensitivity of biological activity to halogen substitution at the 4-position.[2]

Furthermore, the parent compound, trans-4-amino-2-methylbut-2-enoic acid (2-MeTACA), has been shown to have no significant agonist or antagonist activity at rat ρ3 GABAC receptors, while affecting ρ1 and ρ2 subtypes. This suggests that the methyl group at the C2 position introduces steric hindrance that influences subtype selectivity.

Data Presentation: SAR Table